- Preparation of azaheterocyclic compounds for treating fibrosis diseases, China, , ,

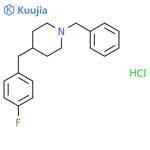

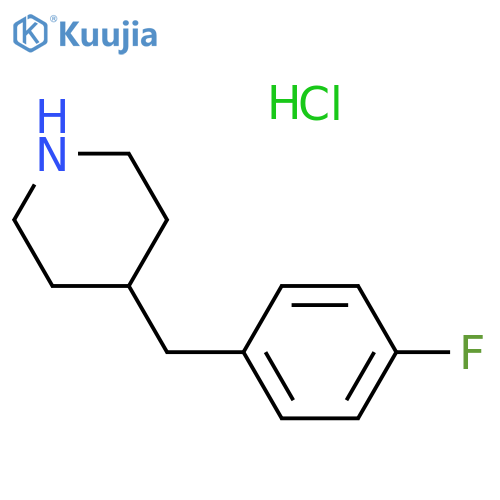

Cas no 92822-03-2 (4-(4-fluorophenyl)methylpiperidine hydrochloride)

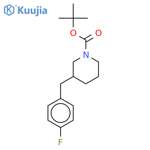

92822-03-2 structure

Nom du produit:4-(4-fluorophenyl)methylpiperidine hydrochloride

Numéro CAS:92822-03-2

Le MF:C12H17ClFN

Mégawatts:229.721485853195

MDL:MFCD03840140

CID:858992

PubChem ID:17039492

4-(4-fluorophenyl)methylpiperidine hydrochloride Propriétés chimiques et physiques

Nom et identifiant

-

- 4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE

- 4-(4-FLUORO-BENZYL)-PIPERIDINE HYDROCHLORIDE

- 4-(4-Fluorobenzyl)piperidine HCl

- Piperidine, 4-[(4-fluorophenyl)methyl]-, hydrochloride (9CI)

- 4-(p-Fluorobenzyl)piperidine hydrochloride

- 92822-03-2

- 4-(4-Fluorobenzyl)piperidine hydrochloride, AldrichCPR

- 4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE Salt

- CHEMBL1204355

- 4-(4-fluorophenylmethyl)piperidine HCl salt

- PD181765

- DB-014359

- DB-106003

- 4-(4-Fluorobenzyl)piperidineHydrochloride

- DL-0726

- AKOS015891419

- A1-50279

- AR1826

- 193357-52-7

- 4-(4-fluorobenzyl)-piperidine hydrochloride

- CS-0045397

- F9995-3600

- OJKWWANXBGLGQN-UHFFFAOYSA-N

- 4-(4'-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE

- 4-[(4-fluorophenyl)methyl]piperidine;hydrochloride

- DTXSID30588780

- EN300-1215324

- 4-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)

- SY046053

- Piperidine, 4-[(4-fluorophenyl)methyl]-, hydrochloride

- 4-[(4-fluorophenyl)methyl]piperidine Hydrochloride

- AB16392

- C12H17ClFN

- SCHEMBL4247331

- MFCD03840140

- 4-(4-fluorophenyl)methylpiperidine hydrochloride

-

- MDL: MFCD03840140

- Piscine à noyau: 1S/C12H16FN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H

- La clé Inchi: OJKWWANXBGLGQN-UHFFFAOYSA-N

- Sourire: Cl.FC1C=CC(CC2CCNCC2)=CC=1

Propriétés calculées

- Qualité précise: 229.10300

- Masse isotopique unique: 229.1033554g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 1

- Comptage des atomes lourds: 15

- Nombre de liaisons rotatives: 2

- Complexité: 158

- Nombre d'unités de liaison covalente: 2

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 12Ų

Propriétés expérimentales

- Le PSA: 12.03000

- Le LogP: 3.49860

4-(4-fluorophenyl)methylpiperidine hydrochloride PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| TRC | F247706-100mg |

4-[(4-Fluorophenyl)methyl]piperidine Hydrochloride |

92822-03-2 | 100mg |

$ 50.00 | 2022-06-05 | ||

| Enamine | EN300-1215324-1.0g |

4-[(4-fluorophenyl)methyl]piperidine hydrochloride |

92822-03-2 | 95% | 1g |

$145.0 | 2023-05-01 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-289513-1g |

4-(4-Fluoro-benzyl)-piperidine hydrochloride, |

92822-03-2 | 1g |

¥737.00 | 2023-09-05 | ||

| Life Chemicals | F9995-3600-5g |

4-[(4-fluorophenyl)methyl]piperidine hydrochloride |

92822-03-2 | 95%+ | 5g |

$96.0 | 2023-09-05 | |

| Life Chemicals | F9995-3600-0.5g |

4-[(4-fluorophenyl)methyl]piperidine hydrochloride |

92822-03-2 | 95%+ | 0.5g |

$30.0 | 2023-09-05 | |

| Life Chemicals | F9995-3600-1g |

4-[(4-fluorophenyl)methyl]piperidine hydrochloride |

92822-03-2 | 95%+ | 1g |

$32.0 | 2023-09-05 | |

| Enamine | EN300-1215324-2.5g |

4-[(4-fluorophenyl)methyl]piperidine hydrochloride |

92822-03-2 | 95% | 2.5g |

$287.0 | 2023-05-01 | |

| Chemenu | CM120296-10g |

4-(4-Fluorobenzyl)piperidine Hydrochloride |

92822-03-2 | 95% | 10g |

$199 | 2021-08-06 | |

| abcr | AB216374-1 g |

4-(4-Fluorobenzyl)piperidine hydrochloride; 95% |

92822-03-2 | 1g |

€101.10 | 2023-02-05 | ||

| abcr | AB216374-25 g |

4-(4-Fluorobenzyl)piperidine hydrochloride; 95% |

92822-03-2 | 25g |

€640.00 | 2023-02-05 |

4-(4-fluorophenyl)methylpiperidine hydrochloride Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; overnight, rt

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, 25 °C

Référence

- Synthesis method of nitrogen-containing heterocyclic compounds and intermediates obtaining by photochemical reaction, China, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 40 - 50 psi, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt

Référence

- Preparation of piperidinylcarbonyl- and piperazinylcarbonylindolylglyoxylates and -amides as inhibitors of p38-α kinase, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Hydrogen , Hydrochloric acid , Sulfuric acid Catalysts: Palladium Solvents: Ethanol , Water ; 10 bar, 30 °C; 10 bar, 60 °C

Référence

- Convenient, benign and scalable synthesis of 2- and 4-substituted benzylpiperidines, European Journal of Organic Chemistry, 2004, (17), 3623-3632

Synthetic Routes 5

Conditions de réaction

Référence

- N-[3-(4-benzylpiperidin-1-yl)propyl]urea compounds, process for producing the same and use thereof for anti-AIDS drugs, World Intellectual Property Organization, , ,

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 40 - 50 psi, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Référence

- Preparation of aroylpiperidines and -piperazines as inhibitors of p38 kinase., World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction

Référence

- Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists, World Intellectual Property Organization, , ,

Synthetic Routes 8

Conditions de réaction

Référence

- Preparation of heterocyclic piperidines as modulators of chemokine receptor activity, World Intellectual Property Organization, , ,

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 40 - 50 psi, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether

Référence

- Preparation of 5-[4-benzylpiperidinyl(piperazinyl)]-indolecarboxamides as inhibitors of p38 kinase, World Intellectual Property Organization, , ,

Synthetic Routes 10

Conditions de réaction

Référence

- Preparation of imidazolylbenzene compounds and use thereof as medicines, World Intellectual Property Organization, , ,

Synthetic Routes 11

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Acetyl chloride Solvents: Tetrahydrofuran

1.2 Reagents: Cuprous cyanide , Magnesium Solvents: Tetrahydrofuran

1.3 Reagents: Water

1.4 Reagents: Ammonium chloride Solvents: Water

1.5 Solvents: Dichloromethane

1.6 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate

1.7 Reagents: Hydrochloric acid Solvents: Acetic acid

1.8 Solvents: Water

1.9 Solvents: Diethyl ether

1.10 Reagents: Potassium hydroxide

1.11 Solvents: Diethyl ether

1.12 Reagents: Hydrochloric acid

1.2 Reagents: Cuprous cyanide , Magnesium Solvents: Tetrahydrofuran

1.3 Reagents: Water

1.4 Reagents: Ammonium chloride Solvents: Water

1.5 Solvents: Dichloromethane

1.6 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate

1.7 Reagents: Hydrochloric acid Solvents: Acetic acid

1.8 Solvents: Water

1.9 Solvents: Diethyl ether

1.10 Reagents: Potassium hydroxide

1.11 Solvents: Diethyl ether

1.12 Reagents: Hydrochloric acid

Référence

- Synthesis and resolution of racemic eliprodil and evaluation of the enantiomers of eliprodil as NMDA receptor antagonists, Bioorganic & Medicinal Chemistry Letters, 2000, 10(12), 1377-1380

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 60 psi, rt

Référence

- 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist, Journal of Medicinal Chemistry, 1999, 42(15), 2993-3000

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 1 h, rt

Référence

- CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives, Bioorganic & Medicinal Chemistry, 2004, 13(2), 397-416

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Acetic acid , Palladium Solvents: Methanol ; 4 h, 40 - 50 psi, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt

Référence

- Preparation of indolylcarboxamide derivatives as inhibitors of p38 kinase, United States, , ,

Synthetic Routes 16

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 1 h, rt

Référence

- Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists, Canada, , ,

Synthetic Routes 17

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium , Carbon Solvents: Acetic acid , Water ; 1 h, 1 bar, 60 °C

Référence

- Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts, Applied Catalysis, 2004, 269(1-2), 249-253

Synthetic Routes 18

Conditions de réaction

Référence

- A Practical Synthesis of 4-(Substituted-benzyl)piperidines and (±)-3-(Substituted-benzyl)pyrrolidines via a Wittig Reaction, Journal of Organic Chemistry, 1999, 64(10), 3763-3766

Synthetic Routes 19

Conditions de réaction

Référence

- Ketanserin analogs: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding, Journal of Medicinal Chemistry, 1992, 35(26), 4903-10

Synthetic Routes 20

Conditions de réaction

Référence

- Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds, Journal of Medicinal Chemistry, 1991, 34(10), 3011-22

4-(4-fluorophenyl)methylpiperidine hydrochloride Raw materials

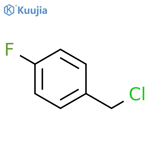

- P-fluorobenzyl chloride

- 4-(4-Fluorobenzoyl)pyridine

- 1-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)methylene]-,1,1-dimethylethyl ester

- 1-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)methyl]-,1,1-dimethylethyl ester

- Pyridine, 4-[(4-fluorophenyl)methyl]-

- Piperidine, 4-[(4-fluorophenyl)methyl]-1-(phenylmethyl)-, hydrochloride

4-(4-fluorophenyl)methylpiperidine hydrochloride Preparation Products

4-(4-fluorophenyl)methylpiperidine hydrochloride Littérature connexe

-

Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750

-

Lin Shi,Xinxin Fu,Chenyao Fan,Siqi Yu,Guodong Qian,Zhiyu Wang RSC Adv., 2015,5, 85179-85186

-

Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785

-

Gao Fu,Peng Zhou,Meiming Zhao,Weidong Zhu Dalton Trans., 2015,44, 12812-12817

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

92822-03-2 (4-(4-fluorophenyl)methylpiperidine hydrochloride) Produits connexes

- 37656-48-7(4-(4-Fluorophenyl)piperidine)

- 676495-94-6(3-(4-Fluorophenyl)piperidine)

- 92822-02-1(4-(4-Fluorobenzyl)piperidine)

- 202126-85-0(4-[(3-fluorophenyl)methyl]piperidine)

- 382637-47-0(3-(4-Fluorobenzyl)piperidine)

- 193220-17-6(3-[(4-fluorophenyl)methyl]pyrrolidine)

- 275815-80-0((3S)-3-[(4-fluorophenyl)methyl]piperidine)

- 104774-88-1(4-(3-Fluorophenyl)piperidine)

- 412310-88-4(4-(3,5-Difluorophenyl)piperidine)

- 795261-46-0(3-(3-Fluorophenyl)methylpiperidine)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:92822-03-2)4-(4-fluorophenyl)methylpiperidine hydrochloride

Pureté:99%

Quantité:25g

Prix ($):319.0